(R)-3-Amino-3-(thiophen-3-yl)propanoic acid
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Description
“®-3-Amino-3-(thiophen-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known as ATPA. The IUPAC name for this compound is 3-(3-thienyl)-beta-alanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a boiling point of approximately 332.7±32.0°C at 760 mmHg and a melting point of 208-210°C . It is recommended to be stored at 4°C and protected from light .Scientific Research Applications
Enzymatic Synthesis and Drug Development
- An enzymatic route to synthesize the (S)-amino acid derivative, a key intermediate for antidiabetic drug synthesis, showcased the utility of racemic amino acid resolution. This process involves (R)-amino acid oxidase and (S)-aminotransferase, demonstrating an efficient synthesis method with high enantiomeric excess, which is crucial for drug development (Chen et al., 2011).
Materials Science and Hydrogel Modification
- In materials science, phenylalanine ammonia-lyase immobilized on carboxylated single-walled carbon nanotubes was used for the kinetic resolution of racemic 2-amino-3-(thiophen-2-yl)propanoic acid, showcasing a method for creating enantiopure compounds. This demonstrates the compound's relevance in designing advanced materials with specific biological functions (Bartha-Vári et al., 2015).
Anticancer Research
- Novel Pt(II)-complexes synthesized from an alanine-based amino acid bearing a triazolyl-thione group showed moderate cytotoxic activity against cancer cells, indicating potential for dual action in cancer treatment due to the metal center and amino acid moiety. This highlights the compound's role in developing new anticancer agents (Riccardi et al., 2019).
Heterocyclic Chemistry
- The synthesis and evaluation of derivatives related to 2-amino-3-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids underscore their significance in creating low-toxic and highly active substances, highlighting the importance of 1,2,4-triazole derivatives in medicinal chemistry (Safonov, 2018).
Imaging and Diagnostic Agents
- The synthesis and positron emission tomography (PET) imaging evaluation of enantiomers for brain tumor imaging underscore the potential of thiophene-containing amino acids in developing novel diagnostic agents. This research demonstrates the compound's applicability in creating radiolabeled amino acids for tumor imaging (McConathy et al., 2010).
properties
IUPAC Name |
(3R)-3-amino-3-thiophen-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDVATYZQLTZOZ-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1[C@@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375918 |
Source
|
Record name | (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |
CAS RN |
760941-22-8 |
Source
|
Record name | (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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